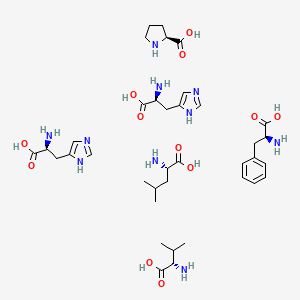

H-His-pro-phe-his-leu-D-leu-val-tyr-OH

Description

Properties

Molecular Formula |

C37H62N10O12 |

|---|---|

Molecular Weight |

838.9 g/mol |

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;(2S)-2-amino-3-methylbutanoic acid;(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-3-phenylpropanoic acid;(2S)-pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H11NO2.2C6H9N3O2.C6H13NO2.C5H9NO2.C5H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7;2*7-5(6(10)11)1-4-2-8-3-9-4;1-4(2)3-5(7)6(8)9;7-5(8)4-2-1-3-6-4;1-3(2)4(6)5(7)8/h1-5,8H,6,10H2,(H,11,12);2*2-3,5H,1,7H2,(H,8,9)(H,10,11);4-5H,3,7H2,1-2H3,(H,8,9);4,6H,1-3H2,(H,7,8);3-4H,6H2,1-2H3,(H,7,8)/t8-;3*5-;2*4-/m000000/s1 |

InChI Key |

IEYVLEBHKMUSNL-WXZJYPCGSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N.CC(C)[C@@H](C(=O)O)N.C1C[C@H](NC1)C(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)O)N.C1=C(NC=N1)C[C@@H](C(=O)O)N.C1=C(NC=N1)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)O)N.CC(C)C(C(=O)O)N.C1CC(NC1)C(=O)O.C1=CC=C(C=C1)CC(C(=O)O)N.C1=C(NC=N1)CC(C(=O)O)N.C1=C(NC=N1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-His-pro-phe-his-leu-D-leu-val-tyr-OH involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring consistency and efficiency. The final product is typically lyophilized and stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

H-His-pro-phe-his-leu-D-leu-val-tyr-OH: can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the histidine and tyrosine residues.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT).

Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine .

Scientific Research Applications

H-His-pro-phe-his-leu-D-leu-val-tyr-OH: has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in enzyme inhibition, particularly renin.

Medicine: Potential therapeutic applications in treating hypertension due to its renin-inhibitory properties.

Industry: Utilized in the development of peptide-based drugs and biochemical assays.

Mechanism of Action

The compound exerts its effects by inhibiting renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. This inhibition disrupts the renin-angiotensin-aldosterone system (RAAS), leading to a decrease in blood pressure . The molecular targets include the active site of renin, where the peptide binds and prevents substrate access .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 50410-01-0

- Molecular Formula : C₅₂H₇₂N₁₂O₁₀

- Molecular Weight : 1049.22 g/mol (calculated)

- Sequence : H-His-Pro-Phe-His-Leu-D-Leu-Val-Tyr-OH

Structural Features :

- Key Residues : Contains two histidine (His) residues, phenylalanine (Phe), and a rare D-leucine (D-Leu) at position 4.

- Functional Role : Acts as a renin inhibitor peptide , targeting the renin-angiotensin system (RAS) for hypertension management . The D-Leu enhances proteolytic resistance, improving metabolic stability compared to all-L peptides .

Structural and Functional Comparison

Table 1: Key Peptides and Their Properties

Key Differentiators

D-Amino Acid Incorporation: The D-Leu in this compound distinguishes it from all-L peptides (e.g., H-Pro-His-Leu-OH ), conferring resistance to enzymatic degradation and extending plasma half-life .

Renin Inhibition vs. Substrate Activity :

- While H-Pro-His-Leu-OH mimics the renin substrate , the target peptide acts as a competitive inhibitor due to modified residues (D-Leu, Phe, Tyr) that disrupt substrate-enzyme binding .

Sequence Length and Flexibility :

- Shorter peptides (e.g., 3-mer H-Pro-His-Leu-OH) lack the structural complexity needed for high-affinity binding, whereas longer peptides like the 12-mer H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH may face solubility challenges despite enhanced specificity.

Chiral Purity Requirements :

- HPLC methods for detecting D-isomers (e.g., Fmoc-D-His quantification in ) are critical for ensuring the target peptide’s stereochemical purity, a challenge less prevalent in all-L peptides like L-Tyr-Pro-Ile-Pro-Phe-OH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.